Ethyl 3-{[(2-chloro-4-methylphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
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Overview
Description
Ethyl 3-{[(2-chloro-4-methylphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate is a complex organic compound that belongs to the class of benzoate esters This compound is characterized by the presence of multiple functional groups, including an ester, an amide, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[(2-chloro-4-methylphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the amide bond: The reaction between 2-chloro-4-methylbenzoic acid and an appropriate amine to form the amide intermediate.
Esterification: The amide intermediate is then reacted with ethyl alcohol in the presence of a catalyst to form the ester group.
Piperazine ring incorporation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[(2-chloro-4-methylphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Ethyl 3-{[(2-chloro-4-methylphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-{[(2-chloro-4-methylphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-{[(2-chloro-4-methylphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
- This compound
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, making it a valuable compound for research and development.
Properties
Molecular Formula |
C28H28ClN3O4 |
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Molecular Weight |
506.0 g/mol |
IUPAC Name |
ethyl 4-(4-benzoylpiperazin-1-yl)-3-[(2-chloro-4-methylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C28H28ClN3O4/c1-3-36-28(35)21-10-12-25(24(18-21)30-26(33)22-11-9-19(2)17-23(22)29)31-13-15-32(16-14-31)27(34)20-7-5-4-6-8-20/h4-12,17-18H,3,13-16H2,1-2H3,(H,30,33) |
InChI Key |
NNTAWMSOCWJDCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=C(C=C(C=C4)C)Cl |
Origin of Product |
United States |
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